molecular formula C8H5BrClF3 B1586767 4-Chloro-3-(trifluoromethyl)benzyl bromide CAS No. 261763-23-9

4-Chloro-3-(trifluoromethyl)benzyl bromide

Cat. No. B1586767
M. Wt: 273.48 g/mol
InChI Key: LZLIPLUATRVXSB-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)benzyl bromide is a chemical compound with the empirical formula C8H5BrClF3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of 4-Chloro-3-(trifluoromethyl)benzyl bromide is 273.48 . The SMILES string representation of its structure is FC(F)(F)c1cc(CBr)ccc1Cl .


Physical And Chemical Properties Analysis

4-Chloro-3-(trifluoromethyl)benzyl bromide is a solid substance . It has a refractive index of 1.484 , a boiling point of 65-69 °C , a melting point of 29-33 °C , and a density of 1.546 g/mL at 25 °C .

Scientific Research Applications

  • Reagent-Modulated Site Selectivities :

    • 4-Chloro-3-(trifluoromethyl)benzyl bromide demonstrates versatile reactivity in organic synthesis, particularly in deprotonation reactions adjacent to halogen substituents. This feature is exploited for establishing optional site selectivities in chemical transformations (Mongin, Desponds, & Schlosser, 1996).
  • Cu-Mediated Chemoselective Trifluoromethylation :

    • The compound is a key player in copper-mediated chemoselective trifluoromethylation, a crucial step for creating diverse structures in drug discovery. It facilitates the trifluoromethylation of a wide range of benzyl bromides, offering a pathway to rapidly generate structurally diverse medicinal candidates (Kawai et al., 2011).
  • Mechanofluorochromism and Aggregation-Induced Emission (AIE) :

    • Derivatives of 4-Chloro-3-(trifluoromethyl)benzyl bromide have been used in synthesizing compounds exhibiting mechanofluorochromism and AIE characteristics, important for photophysical studies and applications in material sciences (Weng et al., 2018).
  • Formation of Benzyl Cations under Superacidic Conditions :

    • In superacidic environments, the compound contributes to the formation of benzyl cations. These cations are crucial for Friedel-Crafts alkylation reactions, leading to the synthesis of trifluoromethylated ethanes and ethenes (Sandzhieva et al., 2016).
  • Nucleophilic Trifluoromethylthiolation of Benzyl Bromides :

    • It is used in the nucleophilic trifluoromethylthiolation process, which leads to the synthesis of benzyl trifluoromethyl sulfides. This reaction is important for the introduction of the trifluoromethylthiol group in various functional groups, expanding the chemical repertoire for synthesis and medicinal chemistry applications (Kong et al., 2013).
  • Triliquid Phase-Transfer Catalysis (TL-PTC) :

    • The compound plays a role in triliquid phase-transfer catalysis, which is an efficient method for ester synthesis. This application highlights its utility in facilitating reactions and improving yields in complex organic syntheses (Yang & Huang, 2007).
  • Synthesis of Fluorine Compounds :

    • It is involved in the synthesis of various fluorine compounds, illustrating its significance in creating compounds
    with specific fluorine functionalities, which are essential in pharmaceuticals and agrochemicals .
  • Synthesis of 2-Amino-5-Chloro-3-(Trifluoromethyl)benzenethiol :

    • The compound is used in the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, a key intermediate for producing 4H-1,4-benzothiazines and their sulfones. These synthesized compounds have potential applications in various fields including material science and medicinal chemistry (Thomas, Gupta, & Gupta, 2003).
  • Ionic Liquid-Mediated Trifluoromethylation Reactions :

    • It plays a role in ionic liquid-mediated trifluoromethylation reactions, offering an alternative and efficient pathway for introducing trifluoromethyl groups into organic molecules, which is valuable in pharmaceutical and agrochemical industries (Kim & Shreeve, 2004).
  • Polyfluoroarene–Arene π–π Stacking :

    • 4-Chloro-3-(trifluoromethyl)benzyl bromide derivatives are studied for their polyfluoroarene–arene π–π stacking properties, contributing to the understanding of molecular interactions and the design of new materials with specific electronic and optical properties (Oosterwijk, Saunders, & Zou, 2016).
  • Synthesis of Trifluoroethyl Compounds from Homoallylic Alcohols :

    • This compound is used in the novel synthesis of 2,2,2-trifluoroethyl compounds from homoallylic alcohols, demonstrating its versatility in creating fluorinated organic molecules, which are increasingly important in the development of new drugs and materials (Duan & Chen, 1994).
  • Trifluoromethoxylation of Aliphatic Substrates :

    • The compound is integral in the trifluoromethoxylation of aliphatic substrates, a process that forms aliphatic trifluoromethyl ethers. This reaction represents a significant advancement in the field of organofluorine chemistry, crucial for developing new molecules with desired properties (Marrec et al., 2010).

Safety And Hazards

4-Chloro-3-(trifluoromethyl)benzyl bromide is classified as a skin corrosive substance . It can cause severe skin burns and eye damage . Therefore, it’s important to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

4-(bromomethyl)-1-chloro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3/c9-4-5-1-2-7(10)6(3-5)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLIPLUATRVXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380780
Record name 4-Chloro-3-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(trifluoromethyl)benzyl bromide

CAS RN

261763-23-9
Record name 4-Chloro-3-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261763-23-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KJ Frankowski, T Brust, KM Lovell, E Yoo… - Medicinal Chemistry …, 2021 - Springer
Select triazole-based small molecules possess potent and selective kappa opioid receptor (KOR) agonism. Here, we designed twenty new analogs to investigate the structure–activity …
Number of citations: 3 link.springer.com

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